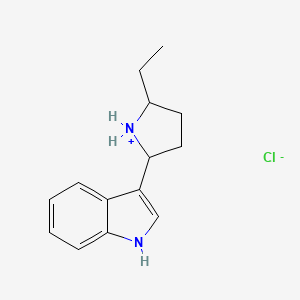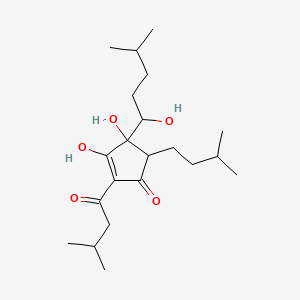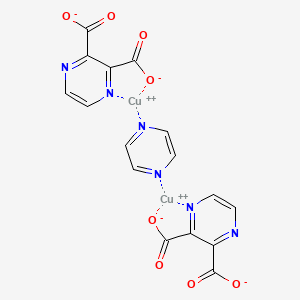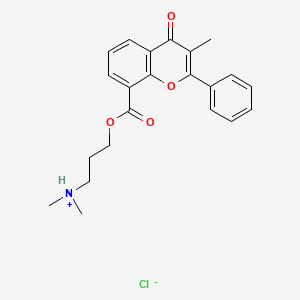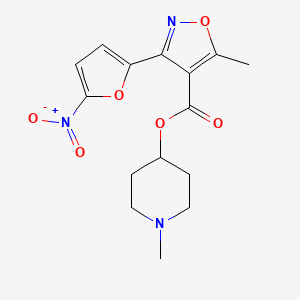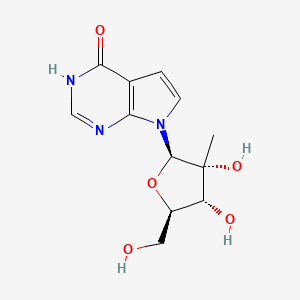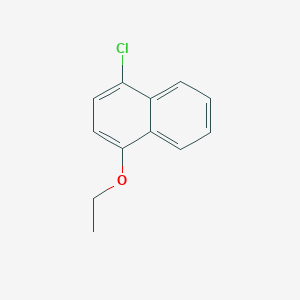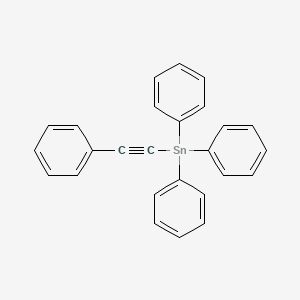
Triphenyl phenylethynyl tin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl phenylethynyl tin is an organotin compound with the molecular formula C26H20Sn. It consists of a tin atom bonded to three phenyl groups and one phenylethynyl group. This compound is known for its unique chemical properties and has been studied for various applications in organic synthesis and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
Triphenyl phenylethynyl tin can be synthesized through the reaction of triphenyltin chloride with phenylacetylene in the presence of a base such as sodium amide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques helps in achieving efficient production .
化学反应分析
Types of Reactions
Triphenyl phenylethynyl tin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and other by-products.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds .
科学研究应用
Triphenyl phenylethynyl tin has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: The compound acts as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is studied for its potential use in the development of new materials with unique properties.
Biological Studies:
作用机制
The mechanism of action of triphenyl phenylethynyl tin involves its interaction with molecular targets through the tin atom. The phenylethynyl group provides additional reactivity, allowing the compound to participate in various chemical transformations. The pathways involved include coordination with other molecules and catalytic activity in organic reactions .
相似化合物的比较
Similar Compounds
- Triphenyltin hydride
- Triphenyltin hydroxide
- Triphenyltin chloride
- Triphenyltin acetate
- Tributyltin compounds
Uniqueness
Triphenyl phenylethynyl tin is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties compared to other triphenyltin compounds. This group enhances its reactivity and makes it suitable for specific applications in organic synthesis and catalysis .
属性
CAS 编号 |
1247-08-1 |
|---|---|
分子式 |
C26H20Sn |
分子量 |
451.1 g/mol |
IUPAC 名称 |
triphenyl(2-phenylethynyl)stannane |
InChI |
InChI=1S/C8H5.3C6H5.Sn/c1-2-8-6-4-3-5-7-8;3*1-2-4-6-5-3-1;/h3-7H;3*1-5H; |
InChI 键 |
LQCOSCHQCHLTJW-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#C[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


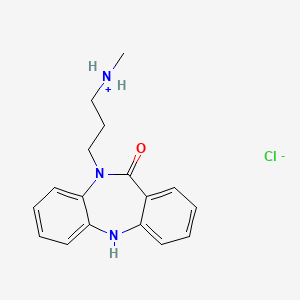

![2,3,5,6-Tetra(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B15343339.png)
![3-[(9,10-Dihydro-4-hydroxy-9,10-dioxoanthryl)amino]-2-methylpropiononitrile](/img/structure/B15343360.png)

